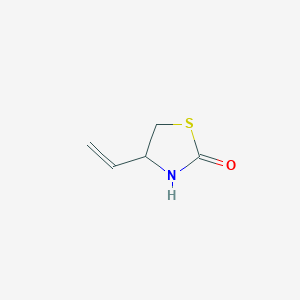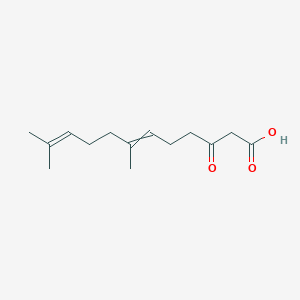
7,11-Dimethyl-3-oxododeca-6,10-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,11-Dimethyl-3-oxododeca-6,10-dienoic acid is a chemical compound characterized by its unique structure, which includes a dodeca-6,10-dienoic acid backbone with methyl groups at the 7th and 11th positions and a keto group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Dimethyl-3-oxododeca-6,10-dienoic acid typically involves multi-step organic reactions. One common approach is the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the desired functional groups. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium hydroxide, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
7,11-Dimethyl-3-oxododeca-6,10-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
7,11-Dimethyl-3-oxododeca-6,10-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7,11-Dimethyl-3-oxododeca-6,10-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the keto and methyl groups, play a crucial role in its binding affinity and activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,10-Dodecadienoic acid, 7,11-dimethyl-3-oxo-: This compound shares a similar structure but may differ in the position of functional groups.
2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester: Another structurally related compound with different functional groups and applications.
Uniqueness
7,11-Dimethyl-3-oxododeca-6,10-dienoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
103739-04-4 |
|---|---|
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
7,11-dimethyl-3-oxododeca-6,10-dienoic acid |
InChI |
InChI=1S/C14H22O3/c1-11(2)6-4-7-12(3)8-5-9-13(15)10-14(16)17/h6,8H,4-5,7,9-10H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
YABAMDRUVJTGON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(=O)CC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



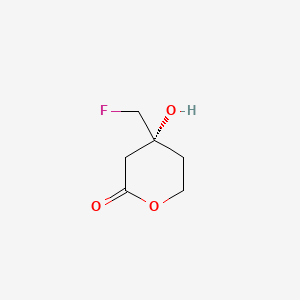
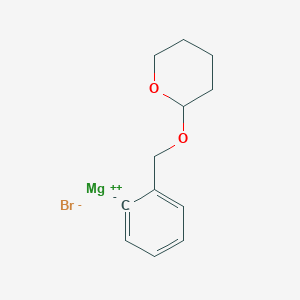
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
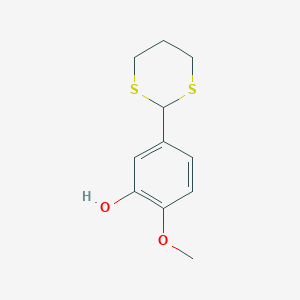
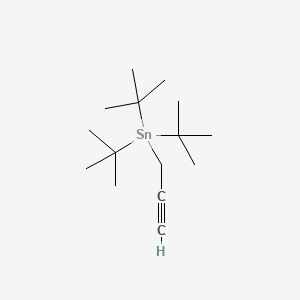
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
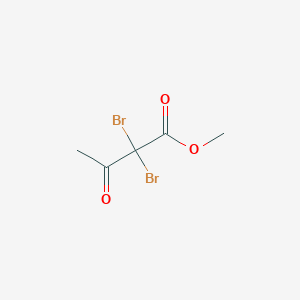

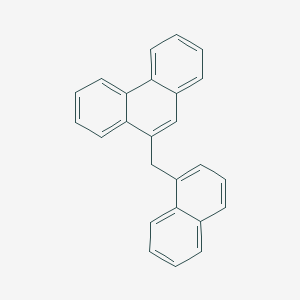
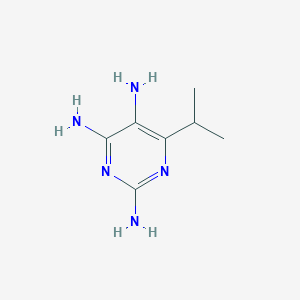
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
